molecular formula C17H18N4O3S B12132290 N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12132290
M. Wt: 358.4 g/mol
InChI Key: YHHSVLWPCFRUMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazole-thioacetamide scaffold with a 4-ethoxyphenyl group and a furan-2-yl substituent. Its synthesis involves alkylation of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl) derivatives with α-chloroacetamides under basic conditions . Key properties include:

  • Anti-exudative activity: At 10 mg/kg, it demonstrates comparable efficacy to diclofenac sodium (8 mg/kg) in rat models, reducing inflammation by 38–42% .
  • Structural flexibility: The ethoxyphenyl and furan groups enhance solubility and electronic interactions, critical for binding to biological targets .

Properties

Molecular Formula

C17H18N4O3S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O3S/c1-3-23-13-8-6-12(7-9-13)18-15(22)11-25-17-20-19-16(21(17)2)14-5-4-10-24-14/h4-10H,3,11H2,1-2H3,(H,18,22)

InChI Key

YHHSVLWPCFRUMQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3

Origin of Product

United States

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique structural composition that includes an ethoxyphenyl moiety, a triazole ring, and a furan group, which contribute to its potential pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H20_{20}N4_{4}O2_{2}S, with a molecular weight of approximately 348.43 g/mol. The compound's structure can be represented as follows:

Component Description
Ethoxy GroupContributes to hydrophobic interactions
Furan RingImparts additional reactivity and biological activity
Triazole RingKnown for antifungal and anticancer properties
Sulfanyl LinkageEnhances biological interactions

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Compounds with triazole rings have been widely studied for their antimicrobial properties. In particular, derivatives of triazoles have shown effectiveness against various bacterial and fungal strains.
    • The compound has demonstrated significant activity against Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species.
  • Anticancer Activity :
    • Research indicates that triazole derivatives possess anticancer properties by inhibiting cell proliferation in various cancer cell lines.
    • Specific studies have highlighted the efficacy of similar compounds against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.
  • Antiviral Properties :
    • Some studies suggest potential antiviral activity against viruses such as HSV (Herpes Simplex Virus) and CV-B4 (Coxsackievirus B4), although further investigation is required to confirm these effects.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound. Below are key findings from relevant research:

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of triazole derivatives reported that modifications in the substituents significantly influenced their activity against bacterial strains. For example:

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL

Anticancer Activity

In vitro studies on the anticancer effects of similar triazole-containing compounds revealed:

Cell Line IC50 (µM) Effectiveness
HeLa12.5High
HepG215.0Moderate

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Binding : Interaction with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds induce oxidative stress in cells, leading to cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

N-(2-bromo-4,6-difluorophenyl) analogue
  • Structure : Substitution of the 4-ethoxyphenyl with bromo and difluoro groups increases steric bulk and electronegativity.
N-(2,4,6-trimethylphenyl) analogue
  • Structure : Trimethylphenyl substitution introduces hydrophobicity.
  • Activity: No direct biological data, but methyl groups may enhance membrane permeability, a trait useful in antimicrobial agents .
N-(2-ethoxyphenyl) analogues
  • Example : N-(2-ethoxyphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide.

Variations in the Triazole Substituents

4-Phenyl vs. 4-Methyl Triazole Derivatives
  • 4-Phenyl substitution (e.g., 2-{[5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide):
    • Enhances π-π stacking with aromatic residues in enzymes, improving binding affinity .
  • 4-Methyl substitution: Reduces steric hindrance, favoring interactions with shallow binding pockets (e.g., observed in antiviral triazol-3-ylsulfanyl acetamides against adenovirus-5) .
Pyridine-4-yl Substitution
  • Example : N-substituted aryl-2-({4-[(substituted aryl carbamoyl) methyl]-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl} sulfanyl) acetamides.
  • Activity : Pyridine enhances antimicrobial potency (MIC: 12.5–25 µg/mL against E. coli and S. aureus) and antioxidant capacity (65–78% radical scavenging at 100 µg/mL) .

Functional Group Modifications

Thiazole-Triazole Hybrids
  • Example: 4-[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-N-(aryl)benzamides.
  • Activity : Thiazole incorporation improves tyrosinase inhibition (IC₅₀: 0.8–1.2 µM), surpassing the parent triazole-acetamide’s anti-inflammatory focus .
Adamantane and Urea Derivatives
  • Adamantane analogue: 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine shows higher hyperpolarizability (9× urea), suggesting superior nonlinear optical (NLO) properties compared to the furan-containing compound .

Table 1: Anti-exudative Activity

Compound Dose (mg/kg) Inflammation Reduction (%) Reference Drug Comparison
N-(4-ethoxyphenyl) derivative 10 38–42 Diclofenac sodium (8 mg/kg, 40%)
KA3 (pyridin-4-yl analogue) 10 45–50 Not tested

Table 2: Antimicrobial Activity (MIC, µg/mL)

Compound E. coli S. aureus A. niger
N-(4-ethoxyphenyl) derivative ND ND ND
KA3 (pyridin-4-yl analogue) 12.5 25 50

Table 3: NLO Properties

Compound Hyperpolarizability (×10⁻³⁰ esu) Comparison
N-(4-ethoxyphenyl) derivative 5.8 Urea (0.65)
Adamantane analogue 52.2 Urea (9×)

Preparation Methods

Core Triazole Ring Formation

The 1,2,4-triazole moiety is synthesized via cyclocondensation reactions. A widely adopted method involves reacting acyl hydrazides with isothiocyanates under basic conditions . For this compound, 5-(furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol serves as the intermediate.

Step 1: Synthesis of 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol

  • Reagents : Furan-2-carbohydrazide, methyl isothiocyanate, potassium hydroxide.

  • Conditions : Ethanol reflux (78°C, 12 hours) .

  • Mechanism : The acyl hydrazide undergoes nucleophilic attack by methyl isothiocyanate, followed by base-mediated cyclization to form the triazole-thiol .

  • Yield : 68–72% after recrystallization in ethanol .

Key Challenge : Competing formation of 1,3,4-thiadiazole byproducts necessitates strict temperature control .

Sulfanyl-Acetamide Coupling

The triazole-thiol intermediate is coupled with 2-chloro-N-(4-ethoxyphenyl)acetamide via nucleophilic substitution.

Step 2: Thioether Bond Formation

  • Reagents : 5-(Furan-2-yl)-4-methyl-4H-1,2,4-triazole-3-thiol, 2-chloro-N-(4-ethoxyphenyl)acetamide, triethylamine.

  • Conditions : Anhydrous dimethylformamide (DMF), 0–25°C, 6 hours .

  • Mechanism : Triethylamine deprotonates the thiol, enabling nucleophilic displacement of chloride from the acetamide .

  • Yield : 85–89% after silica gel chromatography (hexane:ethyl acetate, 3:1) .

Optimization : Replacing DMF with tetrahydrofuran (THF) reduces side-product formation but lowers reaction rate .

Industrial-Scale Production Considerations

Large-scale synthesis introduces challenges in purification and cost efficiency.

Continuous Flow Synthesis

  • Reactor Type : Tubular flow reactor with immobilized base catalysts .

  • Advantages : 30% reduction in reaction time, 95% yield at 1 kg/batch .

Purification Techniques

  • Recrystallization : Ethanol/water (4:1) achieves >99% purity .

  • Chromatography : Reserved for batches requiring pharmaceutical-grade purity .

Analytical Characterization

Post-synthesis validation ensures structural integrity and purity.

Spectroscopic Data

TechniqueKey Signals
¹H NMR δ 8.21 (s, 1H, triazole-H), δ 7.45 (d, 1H, furan-H), δ 4.02 (q, 2H, OCH₂CH₃)
¹³C NMR δ 167.5 (C=O), δ 152.3 (triazole-C), δ 110.2 (furan-C)
IR 1654 cm⁻¹ (C=O stretch), 1243 cm⁻¹ (C-S-C asymmetric)

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.2 min, purity = 99.3% .

Comparative Analysis of Synthetic Routes

The table below evaluates two primary methods for synthesizing the target compound:

ParameterLaboratory-Scale Industrial-Scale
Reaction Time 18 hours6 hours
Yield 72%95%
Purity 99.3%99.1%
Cost per Gram $12.50$8.20
Key Advantage Minimal equipment needsHigh throughput

Q & A

Q. What are the key synthetic routes for N-(4-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Methodological Answer: The synthesis typically involves:

Triazole Ring Formation : Cyclization of thiosemicarbazides with carbon disulfide under basic conditions (e.g., KOH) to form the 1,2,4-triazole core .

Alkylation : Reaction of the triazole-3-thiol with α-chloroacetamide derivatives in polar aprotic solvents (e.g., DMF) to introduce the sulfanylacetamide moiety .

Functionalization : Coupling the ethoxyphenyl group via nucleophilic substitution or amide bond formation.
Critical Parameters :

  • Temperature (80–150°C for cyclization steps) .
  • Solvent choice (DMF or ethanol for alkylation) .
  • Catalysts (zeolites or pyridine for condensation reactions) .

Q. Reference Table: Reaction Optimization Parameters

StepReagents/ConditionsYield RangeKey References
Triazole formationKOH, CS₂, 80–100°C60–75%
Alkylationα-chloroacetamide, DMF, 24h70–85%
CouplingEthoxyphenylamine, EDCI, RT50–65%

Q. Which spectroscopic and chromatographic methods are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR confirms substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and triazole ring integration .
    • 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions (e.g., furan and triazole protons) .
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ for C₁₈H₂₀N₄O₃S: m/z 379.1234) .

Q. What preliminary biological activities are reported for structurally related compounds?

Methodological Answer:

  • Anti-exudative Activity : Derivatives with chloro/methoxy substituents showed 40–60% inhibition in rat formalin-induced edema models at 50 mg/kg doses .
  • Antimicrobial Activity : Analogues with furan and triazole moieties exhibited MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Cytotoxicity : Methyl-substituted triazoles demonstrated IC₅₀ values of 10–25 µM against MCF-7 and HeLa cell lines .

Q. Reference Table: Biological Activity Trends

Substituent (R)Activity (Model)EfficacyKey References
4-EthoxyphenylAnti-exudative (rat)55% inhibition
4-FluorophenylAntimicrobial (MIC)16 µg/mL
3-Chloro-4-methylphenylCytotoxicity (HeLa)IC₅₀ 12 µM

Advanced Research Questions

Q. How can reaction conditions be systematically optimized for improved yield and purity?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst ratio). For example:
    • Solvent Screening : Compare DMF (higher polarity) vs. THF (lower polarity) for alkylation efficiency .
    • Catalyst Optimization : Zeolite Y-H vs. pyridine in condensation steps (pyridine increases yield by 15–20%) .
  • In-line Analytics : Monitor reactions via FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .

Q. What computational strategies predict target interactions and selectivity?

Methodological Answer:

  • Molecular Docking :
    • Target Selection : Prioritize enzymes like COX-2 (anti-inflammatory) or CYP450 (metabolism) based on structural motifs .
    • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations (e.g., furan-triazole derivatives show ∆G = -8.2 kcal/mol with COX-2) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical residues (e.g., His90 in COX-2) .

Q. How to resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis :
    • Substituent Effects : Compare ethoxy (electron-donating) vs. chloro (electron-withdrawing) groups on phenyl rings. Ethoxy enhances anti-inflammatory activity by 20% .
    • Triazole Modifications : Methyl at position 4 improves metabolic stability but reduces solubility .
  • Data Normalization : Standardize assays (e.g., MTT vs. resazurin for cytotoxicity) to minimize protocol-driven variability .

Q. Reference Table: SAR Insights

Structural FeatureImpact on ActivityKey References
4-Ethoxyphenyl↑ Anti-exudative activity (55% vs. 40% for H)
Furan-2-yl↑ Antimicrobial (broad-spectrum)
Methyl at triazole-4↓ Solubility (logP +0.5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.